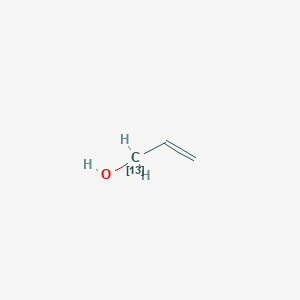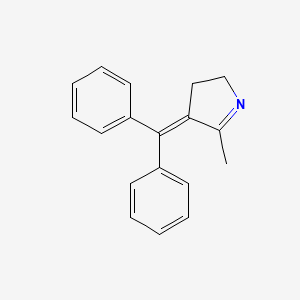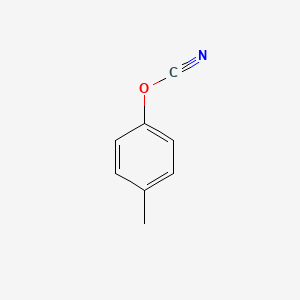![molecular formula C12H8N2OS B1625950 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one CAS No. 21314-31-8](/img/structure/B1625950.png)
2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Descripción general
Descripción
“2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one” is a chemical compound . It belongs to the class of nitrogen-containing heterocyclic compounds . This compound has a molecular weight of 228.27 g/mol.
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes “2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Chemical Reactions Analysis
The chemical reactions involving quinazolin-4(1H)-ones have been explored. A copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is used for the synthesis of these compounds .Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazolinones, including 2-sulfanylidene-1H-benzo[g]quinazolin-4-one, have demonstrated promising anticancer effects. Researchers have investigated their potential as inhibitors of multiple protein kinases, making them valuable candidates for cancer therapy . Further studies are needed to explore their specific mechanisms of action and potential clinical applications.
Antibacterial Activity
Quinazolinones exhibit antibacterial properties, which are crucial in the fight against drug-resistant bacterial strains. These compounds have been evaluated for their efficacy against various bacterial species, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) .
Antioxidant Effects
Certain quinazolinones display antioxidant properties, which are essential for combating oxidative stress and preventing cellular damage. These compounds may contribute to overall health and disease prevention.
Mecanismo De Acción
Target of Action
Quinazolinones have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . They are known to inhibit multiple protein kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity , indicating their potential to interfere with carbohydrate metabolism.
Biochemical Pathways
Quinazolinones affect various biochemical pathways due to their multi-targeted nature. They have been reported to inhibit cellular phosphorylation , dihydrofolate reductase , and kinase activities , affecting multiple cellular processes. The specific biochemical pathways affected by 2-Sulfanylidene-1H-benzo[g]quinazolin-4-one are yet to be elucidated.
Result of Action
Quinazolinones have been reported to exhibit a broad spectrum of biological activities . For instance, they have shown anticancer activities , suggesting their potential to induce apoptosis or inhibit cell proliferation.
Direcciones Futuras
Quinazolin-4(1H)-ones, including “2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one”, have broad applications in the biological, pharmaceutical, and material fields . The development of more efficient and environmentally friendly synthesis methods for these compounds is a promising area of research .
Propiedades
IUPAC Name |
2-sulfanylidene-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGSXHPRZFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513904 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
CAS RN |
21314-31-8 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



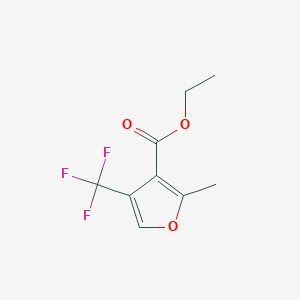
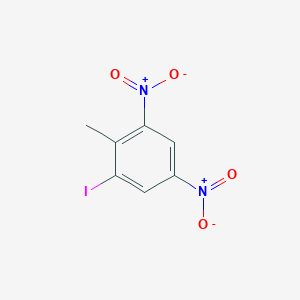
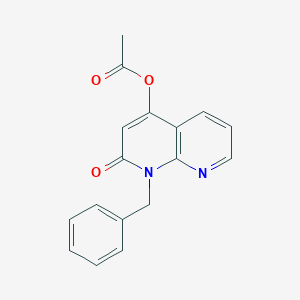
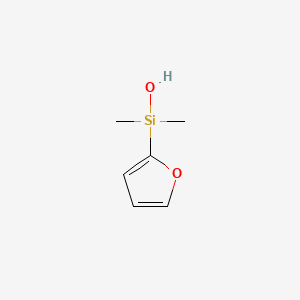
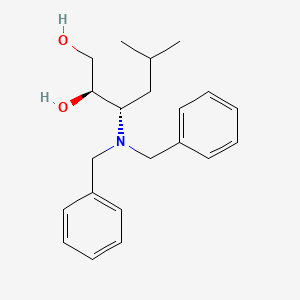

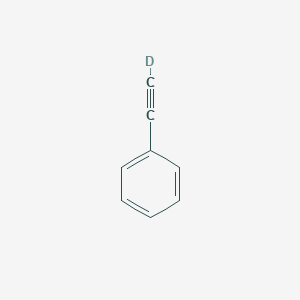
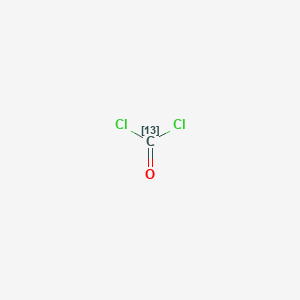
![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)
